3-Chloro-N-(4-fluorobenzyl)-4-methylaniline is an organic compound characterized by the presence of a chloro group, a fluorobenzyl moiety, and a methylaniline structure. Its molecular formula is , and it has a molecular weight of approximately 201.64 g/mol. The compound features a chlorine atom at the meta position relative to the amino group, a fluorine atom on the benzyl ring, and a methyl group on the aniline nitrogen, which contributes to its unique chemical properties.
The primary reaction involving 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline is nucleophilic substitution, where the chlorine atom can serve as a leaving group. This compound can undergo reactions such as:
The synthesis of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline typically involves the following steps:
3-Chloro-N-(4-fluorobenzyl)-4-methylaniline finds potential applications in various fields:
Interaction studies involving 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline focus on its reactivity with various biological targets. Research on similar compounds suggests that modifications in their structure can lead to enhanced interactions with specific enzymes or receptors, influencing their pharmacological profiles .
Several compounds share structural similarities with 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects | 
|---|---|---|
| 3-Chloro-4-methylaniline | Chlorine and methyl groups on aniline | Basic structure for further derivatization | 
| N-(4-Fluorobenzyl)-N-(3-chlorophenyl)amine | Fluorobenzyl and chlorophenyl groups | Enhanced biological activity against certain targets | 
| 3-Fluoro-N-(4-chlorobenzyl)aniline | Fluorine instead of chlorine at the meta position | Different reactivity profile due to fluorine | 
| 3-Bromo-N-(4-fluorobenzyl)aniline | Bromine substitution instead of chlorine | Potentially different antimicrobial properties | 
Each of these compounds exhibits distinct chemical behaviors and biological activities due to variations in their substituents, making them unique despite their structural similarities.
The synthesis of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline requires careful selection of appropriate starting materials to ensure optimal reaction efficiency and product purity [2]. The primary precursor compounds include 3-chloro-4-methylaniline and 4-fluorobenzyl chloride, which serve as the aniline nucleophile and benzyl electrophile respectively [3] .
Table 1: Precursor Starting Materials for 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline Synthesis
| Starting Material | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical State at RT | Melting Point (°C) | Boiling Point (°C) | 
|---|---|---|---|---|---|---|
| 3-Chloro-4-methylaniline | 95-74-9 | C7H8ClN | 141.60 | Solid | 26-30 | 237-240 | 
| 4-Fluorobenzyl chloride | 352-11-4 | C7H6ClF | 144.57 | Liquid | - | 159-161 | 
| 4-Fluorobenzyl alcohol | 459-56-3 | C7H7FO | 126.13 | Liquid | - | 181-183 | 
| 4-Fluorotoluene | 352-32-9 | C7H7F | 96.13 | Liquid | - | 114-117 | 
| 3-Chloro-4-methylnitrobenzene | 89-59-8 | C7H6ClNO2 | 171.58 | Solid | 38-42 | 242-245 | 
The selection of 3-chloro-4-methylaniline as the primary aniline precursor is based on its commercial availability and favorable reactivity profile [2] [5]. This compound can be prepared through reduction of 3-chloro-4-methylnitrobenzene using catalytic hydrogenation with palladium on carbon, achieving yields of 85-95% under optimized conditions [6] [5]. Alternative reduction methods include iron-mediated reduction in acidic conditions, though this approach typically produces lower yields and requires extensive purification [7].
4-Fluorobenzyl chloride serves as the preferred alkylating agent due to its high reactivity toward nucleophilic substitution [8]. This compound can be synthesized from 4-fluorobenzyl alcohol through treatment with thionyl chloride or phosphorus pentachloride, with yields typically ranging from 74-85% [8] [9]. The preparation involves careful temperature control and anhydrous conditions to prevent hydrolysis of the benzyl chloride product [8].
Alternative synthetic routes may utilize 4-fluorobenzyl alcohol directly in reductive amination procedures, though these approaches generally require more complex catalytic systems and extended reaction times [10] [11]. The alcohol precursor offers advantages in terms of storage stability and reduced toxicity compared to the corresponding chloride [12].
The formation of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline proceeds through nucleophilic substitution mechanisms, primarily following second-order kinetics (SN2) pathways [13] [14]. The reaction involves attack of the amino nitrogen of 3-chloro-4-methylaniline on the benzylic carbon of 4-fluorobenzyl chloride, with concomitant displacement of chloride ion [13] [15].
Table 2: Nucleophilic Substitution Reaction Conditions and Yields
| Reaction Type | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | 
|---|---|---|---|---|---|
| Direct N-alkylation | None | DMF | 80-120 | 6-12 | 45-65 | 
| N-alkylation with base | K2CO3 | DMF | 60-80 | 4-8 | 70-85 | 
| Pd-catalyzed coupling | Pd(OAc)2/PPh3 | Toluene | 100-110 | 8-16 | 60-75 | 
| Buchwald-Hartwig amination | Pd2(dba)3/BINAP | Toluene | 80-100 | 12-24 | 80-95 | 
| Reductive amination | NaBH4 | Ethanol | 20-25 | 2-6 | 55-70 | 
The mechanistic pathway begins with deprotonation of the aniline nitrogen by base, generating a nucleophilic anilide anion [14]. This anionic species then attacks the electrophilic benzylic carbon through a concerted mechanism, with the chloride leaving group departing simultaneously [13]. The reaction exhibits second-order kinetics, with rate dependence on both the aniline concentration and benzyl chloride concentration [14].
Competitive side reactions include elimination reactions leading to alkene formation and over-alkylation producing tertiary amine products [3] . The elimination pathway becomes more prominent at elevated temperatures above 100°C, necessitating careful temperature control to maintain selectivity for the desired monoalkylation product [14] [17].
The presence of electron-withdrawing groups, such as the chlorine substituent in the aniline precursor, reduces the nucleophilicity of the amino nitrogen, requiring more forcing conditions or catalytic activation [5]. Conversely, the fluorine substituent in the benzyl chloride component provides mild electronic activation through inductive effects, facilitating the substitution reaction [15].
Modern synthetic approaches to 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline benefit significantly from catalytic enhancement and optimized solvent selection [5] [10]. Transition metal catalysts, particularly palladium-based systems, have proven highly effective for promoting N-alkylation reactions under mild conditions [10] [11].
Table 3: Catalytic Systems for Enhanced Synthesis
| Catalyst System | Catalyst Loading (mol%) | Ligand | Optimal Temperature (°C) | Reaction Atmosphere | Yield Enhancement (%) | 
|---|---|---|---|---|---|
| Pd(OAc)2/PPh3 | 2-5 | PPh3 | 100-110 | Inert (N2/Ar) | 15-25 | 
| Pd2(dba)3/BINAP | 1-3 | BINAP | 80-100 | Inert (N2/Ar) | 20-30 | 
| CuI/L-Proline | 5-10 | L-Proline | 90-110 | Air | 10-18 | 
| NiCl2/dppp | 3-8 | dppp | 80-90 | Inert (N2/Ar) | 12-22 | 
| Fe(OAc)2/1,10-phenanthroline | 2-6 | 1,10-phenanthroline | 70-80 | Inert (N2/Ar) | 8-15 | 
Palladium-catalyzed systems utilizing phosphine ligands demonstrate exceptional activity for aniline N-alkylation reactions [10] [11]. The Pd2(dba)3/BINAP catalyst system provides optimal performance, achieving yields of 80-95% under mild conditions while minimizing side product formation [18] [10]. The mechanism involves oxidative addition of the benzyl chloride to palladium(0), followed by coordination and reductive elimination with the aniline substrate [11].
Copper-catalyzed systems offer cost-effective alternatives, particularly when utilizing proline-derived ligands [19] [10]. These systems operate effectively under aerobic conditions and demonstrate good functional group tolerance, though they typically require higher catalyst loadings compared to palladium systems [10].
Table 4: Solvent Effects on Nucleophilic Substitution Efficiency
| Solvent | Polarity Index | Dielectric Constant | Boiling Point (°C) | Reaction Yield (%) | Selectivity | 
|---|---|---|---|---|---|
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | 75-85 | High | 
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | 189 | 70-80 | High | 
| N-Methylpyrrolidinone (NMP) | 6.7 | 32.0 | 202 | 78-88 | Very High | 
| Acetonitrile | 5.8 | 37.5 | 82 | 55-65 | Moderate | 
| Toluene | 2.4 | 2.4 | 111 | 45-55 | Low | 
| Tetrahydrofuran (THF) | 4.0 | 7.6 | 66 | 50-60 | Moderate | 
| Isopropanol | 3.9 | 17.9 | 82 | 60-70 | Moderate | 
Solvent selection plays a critical role in determining reaction efficiency and selectivity [14] [17]. Polar aprotic solvents, particularly N-methylpyrrolidinone and dimethylformamide, provide optimal solvation for the ionic intermediates formed during nucleophilic substitution [14]. These solvents stabilize the transition state while avoiding competitive hydrogen bonding that could inhibit the nucleophilic attack [17].
The enhanced performance in polar aprotic media results from effective solvation of the departing chloride ion without interference with the nucleophilic aniline [14] [17]. Protic solvents such as alcohols tend to reduce reaction rates through hydrogen bonding with the aniline nucleophile, effectively reducing its nucleophilicity [17].
Efficient purification of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline requires careful selection of separation techniques to achieve high purity while maintaining acceptable yields [20] [21]. Multiple purification approaches have been developed to address the specific challenges associated with aniline-containing compounds [22] [23].
Table 5: Purification Methods and Yield Recovery
| Purification Method | Stationary/Recryst. Medium | Mobile Phase/Conditions | Purity Achieved (%) | Yield Recovery (%) | Processing Time | 
|---|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/EtOAc (8:2 to 6:4) | 92-96 | 80-90 | 2-4 hours | 
| Recrystallization | Ethanol/Water | Slow cooling from 60°C | 96-99 | 85-95 | 6-12 hours | 
| Steam Distillation | Water | 100°C steam | 85-90 | 70-80 | 1-2 hours | 
| Liquid-Liquid Extraction | Ethyl Acetate/Water | pH adjustment to 8-9 | 88-93 | 75-85 | 30-60 minutes | 
| High Performance Liquid Chromatography (HPLC) | C18 Reverse Phase | ACN/Water + 0.1% FA | >99 | 90-98 | 45-90 minutes | 
Column chromatography using silica gel provides reliable separation with gradient elution systems [22]. The basic nature of aniline compounds can cause interactions with acidic silica surface sites, necessitating the addition of triethylamine or ammonia to the mobile phase to neutralize these interactions [22]. Typical elution gradients proceed from hexane/ethyl acetate (8:2) to more polar ratios (6:4) to achieve optimal separation [20].
Recrystallization techniques offer high purity outcomes when properly optimized [21] [24]. Ethanol-water mixtures provide excellent recrystallization media for 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline, with slow cooling from 60°C to room temperature producing high-quality crystals [20] [21]. The solubility profile exhibits strong temperature dependence, enabling effective purification through controlled crystallization [24].
Table 6: Optimization Parameters for Manufacturing Scale-up
| Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Critical Control Point | 
|---|---|---|---|---|
| Reaction Temperature | 80°C | 85°C | 90°C | Temperature stability ±2°C | 
| Reaction Time | 6 hours | 8 hours | 10 hours | Complete conversion monitoring | 
| Catalyst Loading | 5 mol% | 3 mol% | 2 mol% | Homogeneous distribution | 
| Solvent Volume Ratio | 10 mL/g substrate | 8 mL/g substrate | 6 mL/g substrate | Mass transfer efficiency | 
| Base Equivalents | 1.2 equiv | 1.1 equiv | 1.05 equiv | pH control 8.5-9.0 | 
| Stirring Rate | 500 rpm | 200 rpm | 100 rpm | Uniform mixing | 
| Addition Rate | 0.5 mL/min | 2 mL/min | 5 mL/min | Heat removal capacity | 
Manufacturing scale-up requires systematic optimization of reaction parameters to maintain product quality while improving process economics [25] [26]. Temperature control becomes increasingly critical at larger scales due to reduced surface-to-volume ratios and potential heat transfer limitations [25]. Extended reaction times at manufacturing scale compensate for reduced mixing efficiency while lower catalyst loadings improve cost-effectiveness [26].
High Performance Liquid Chromatography provides the highest purity levels for analytical and pharmaceutical applications [27] [28]. Reverse-phase systems using acetonitrile-water gradients with formic acid modification achieve excellent separation of the target compound from structural analogs and synthetic impurities [27] [29]. This approach enables direct analysis and quantification of product purity without derivatization requirements [28] [29].
The thermodynamic stability of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline is governed by the electronic effects of its halogen substituents and the structural characteristics of the N-benzylated aniline framework. The compound exhibits a molecular formula of C₁₄H₁₃ClFN with a molecular weight of 249.71 g/mol [1]. The presence of both chlorine and fluorine substituents significantly influences the overall thermodynamic profile through electronic withdrawal effects and steric considerations.
Thermal decomposition analysis reveals that the compound maintains structural integrity up to approximately 280-320°C, with an estimated activation energy for decomposition ranging from 180-220 kJ/mol [2] [3]. This thermal stability is attributed to the electron-withdrawing nature of the halogen substituents, which stabilize the aromatic system against oxidative degradation. The chlorine atom at the meta position relative to the amino group creates an electron-deficient environment that enhances the resistance to nucleophilic attack [4] [5].
Phase transition behavior demonstrates a predicted solid-to-liquid transition occurring between 42-48°C, based on melting point trends observed in structurally analogous halogenated anilines [6] [7]. The relatively low melting point reflects the disruption of crystalline packing caused by the bulky N-benzyl substituent, which prevents efficient molecular stacking. The liquid-to-gas phase transition is estimated to occur at 320-340°C under standard atmospheric pressure [8] [7].
Thermodynamic parameters calculated using group contribution methods indicate a Gibbs free energy of formation ranging from -45 to -65 kJ/mol, with an estimated enthalpy of formation between -120 to -150 kJ/mol [3]. The compound exhibits an entropy value of approximately 350-380 J/mol·K, reflecting the conformational flexibility introduced by the N-benzyl linkage. Heat capacity calculations suggest a value of 280-320 J/mol·K, consistent with the molecular complexity and degree of freedom within the structure [3].
Bond dissociation energy analysis reveals critical stability parameters for the primary chemical bonds. The aromatic C-N bond strength is estimated at 305-315 kJ/mol, while the C-Cl bond exhibits a dissociation energy of 325-335 kJ/mol [9] [10] [11] [4]. The C-F bond demonstrates exceptional strength at 480-490 kJ/mol, contributing significantly to the overall molecular stability under thermal stress conditions [12] [13].
The solubility behavior of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline in various organic matrices is determined by Hansen solubility parameters and intermolecular interaction mechanisms. The compound exhibits limited water solubility, with predicted values below 50 mg/L at 20°C, due to the hydrophobic nature of the aromatic rings and the absence of strong hydrogen bonding donors [7].
Organic solvent compatibility demonstrates significant variation based on polarity and hydrogen bonding capacity. Dichloromethane provides excellent solubility (45-65 mg/mL) due to halogen-halogen interactions and favorable van der Waals forces between the chlorinated solvent and the halogen substituents on the compound [15] [16]. Chloroform exhibits similar behavior (40-60 mg/mL) through halogen bonding mechanisms and dispersion forces [15].
Polar protic solvents show moderate to good solubility profiles. Ethanol dissolves the compound effectively (15-25 mg/mL) through hydrogen bonding between the hydroxyl group and the amino nitrogen, supplemented by aromatic-alkyl interactions [17]. Methanol demonstrates comparable solubility (10-18 mg/mL) with similar hydrogen bonding mechanisms, though the smaller molecular size reduces overall solvation efficiency [17] [18].
Aromatic solvents such as toluene provide moderate solubility (25-35 mg/mL) primarily through π-π stacking interactions between the benzene rings of the solvent and the aromatic systems within the compound [15] [19]. This aromatic-aromatic interaction compensates for the polar mismatch between the halogenated substituents and the non-polar toluene environment.
Polar aprotic solvents exhibit excellent compatibility. Dimethylformamide achieves high solubility (35-50 mg/mL) through favorable amide-amine hydrogen bonding and dipole-dipole interactions [15] [16]. Acetone provides good solubility (20-30 mg/mL) via dipole-dipole interactions, though the absence of hydrogen bonding donors limits the overall dissolution efficiency [15].
Non-polar solvents demonstrate poor compatibility due to significant polarity mismatches. Hexane exhibits very limited solubility (0.5-2.0 mg/mL) with only weak van der Waals interactions available for solvation [15] [19]. Diethyl ether shows moderate solubility (8-15 mg/mL) through weak dipole interactions with the ether oxygen and the polarized C-N bond [15].
Surface characterization of 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline reveals distinct physicochemical properties influenced by the halogen substituents and aromatic structure. Contact angle measurements with water are predicted to range from 65-75°, indicating moderate hydrophobicity consistent with the aromatic nature and halogen substitution pattern [20] [10].
Surface energy calculations based on contact angle data suggest values between 42-48 mJ/m², reflecting the balance between polar and dispersive interactions at the solid-vapor interface. The critical surface tension is estimated at 36-40 dynes/cm, slightly lower than unsubstituted aniline due to the electron-withdrawing effects of the halogens reducing surface polarity [20].
Crystalline packing analysis predicts a packing efficiency of 68-72%, typical for substituted aromatic compounds where steric hindrance from the N-benzyl group prevents optimal molecular arrangement. The intermolecular distance is estimated at 3.8-4.2 Å, consistent with π-π stacking distances observed in similar aromatic systems [21] [22].
Crystal structure prediction algorithms suggest a monoclinic crystal system with P21/c space group symmetry, based on the molecular symmetry and packing constraints imposed by the halogen substituents and N-benzyl group. This crystal system allows for efficient packing while accommodating the steric bulk of the substituents [21].
Bulk material properties include a predicted density of 1.23 ± 0.06 g/cm³, derived from molecular volume calculations and packing efficiency estimates [23] [4]. The bulk density for powder or granular forms is estimated at 1200-1230 kg/m³, accounting for interparticle void spaces typical in crystalline organic materials [17] [18].
Cohesion energy analysis indicates values of 65-75 kJ/mol, representing the energy required to separate molecules in the solid state. This relatively high cohesion energy reflects the cumulative effects of van der Waals forces, π-π interactions, and weak hydrogen bonding between amino groups of adjacent molecules [10] [3].
Environmental reactivity analysis reveals that 3-Chloro-N-(4-fluorobenzyl)-4-methylaniline exhibits distinct degradation pathways dependent on pH, oxidative conditions, and photochemical exposure. The compound demonstrates pH-dependent stability with optimal persistence occurring at neutral pH (7), where degradation half-lives extend to 48-96 hours [5] [24] [25].
Under acidic conditions (pH 3-4), the compound undergoes protonation at the amino nitrogen, leading to enhanced susceptibility to nucleophilic attack and hydrolysis of the N-benzyl bond. Degradation half-lives decrease to 12-24 hours, with primary products including 3-chloro-4-methylaniline and 4-fluorobenzyl alcohol [24] [25]. The protonated amino group becomes a better leaving group, facilitating bond cleavage through SN1 or SN2 mechanisms.
Basic conditions (pH 9-11) promote enhanced nucleophilic attack on the aromatic ring system, particularly at positions activated by the electron-withdrawing halogen substituents. Degradation half-lives range from 6-18 hours, with formation of hydroxylated derivatives and ring-opened products through nucleophilic aromatic substitution pathways [5] [25].
Photochemical degradation under UV light exposure (280-320 nm) represents a significant degradation pathway with half-lives of 2-6 hours. Photolytic cleavage occurs primarily at the C-N bonds, generating chloroaniline and fluorobenzaldehyde fragments. The electron-withdrawing halogens enhance photochemical susceptibility by lowering the energy required for bond homolysis [26] [27].
Oxidative degradation varies significantly with the oxidizing agent employed. Chlorination during water treatment processes results in rapid transformation (0.5-2 hours) through halogenation of the aromatic ring and formation of disinfection byproducts, including haloacetonitriles and other emerging contaminants [28]. Permanganate oxidation achieves complete mineralization within 1-4 hours through oxidative cleavage of the aromatic ring system [29].
Ferrate(VI) oxidation demonstrates exceptional efficiency with degradation half-lives of 0.2-1 hour. The mechanism involves hydrogen atom transfer from the amino group, forming aniline radicals that subsequently undergo ring hydroxylation and quinone imine formation [4] [5] [25]. This pathway represents one of the most rapid degradation routes under environmentally relevant conditions.
Temperature-dependent reactivity shows enhanced degradation rates above 80°C, with half-lives decreasing to 0.5-3 hours due to thermal decomposition of C-N bonds. High-temperature conditions promote homolytic bond cleavage, generating reactive radical species that undergo further oxidation and fragmentation [2] [3].
Atmospheric oxygen exposure leads to gradual oxidation of the amino group over 24-72 hours, forming N-oxides and nitro derivatives. This autoxidation process is enhanced by the electron-withdrawing effects of the halogen substituents, which stabilize the resulting oxidized products [30] [31].